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Compound of Interest

Compound Name:
7-Chloro-1H-pyrazolo[3,4-

c]pyridin-3-amine

CAS No.: 2168024-03-9

Cat. No.: B2774667

Get Quote

Executive Summary: The Isomer Effect
In kinase drug discovery, the pyrazolo[3,4-b]pyridine scaffold is a "privileged" core, widely

utilized for its ability to mimic the adenine ring of ATP. However, its structural isomer,

pyrazolo[3,4-c]pyridine, offers a distinct vector for selectivity that is often overlooked.

[3,4-b] Isomer: The "Adenine Mimic." High potency across the kinome but prone to off-target

promiscuity (e.g., GSK3

, CDK2, ERK2). Best for initial hit generation and broad-spectrum inhibition.

[3,4-c] Isomer: The "Selectivity Tuner." The nitrogen shift from position 7 to position 6 alters

the hydrogen bond acceptor vector, often forcing a unique binding mode that can bypass

conserved hinge residues, thereby improving selectivity profiles for difficult targets like JAK

or specific CDK isoforms.
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The fundamental difference lies in the position of the pyridine nitrogen relative to the fused

pyrazole ring. This single atom shift dictates the hydrogen bonding capability within the kinase

hinge region.

The "N-Shift" Consequence
Most kinase inhibitors bind to the hinge region (residues connecting the N- and C-lobes).

Adenine (ATP): Uses N1 as a key H-bond acceptor and N6-amino as a donor.

[3,4-b] Core: The pyridine Nitrogen (N7) aligns perfectly with Adenine's N1, acting as a

strong H-bond acceptor for the backbone NH of the hinge. This high conservation explains

its high potency but lower intrinsic selectivity.

[3,4-c] Core: The pyridine Nitrogen moves to position 6 (N6). This misaligns with the

standard "Adenine N1" pocket. To bind, the molecule must either:

Flip: Rotate 180°, presenting different substituents to the gatekeeper residue.

Water-Bridge: Recruit a structural water molecule to mediate the bond, a feature highly

specific to certain kinase pockets (e.g., JAK family).

Visualization of Binding Modes
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[3,4-b] Isomer (Adenine Mimic)

[3,4-c] Isomer (Vector Shift) Kinase Hinge Region
(Backbone NH & CO)

Pyrazolo[3,4-b]pyridine
(N7 Acceptor) Direct H-Bond

(High Affinity, Low Selectivity)

Pyrazolo[3,4-c]pyridine
(N6 Acceptor)

Misaligned/Clash
(Requires Water or Flip)

Structural Water

Mediated Selectivity

Click to download full resolution via product page

Caption: Figure 1. The [3,4-b] isomer (blue) typically forms a direct, high-affinity bond with the

hinge, mimicking ATP. The [3,4-c] isomer (red) shifts the nitrogen, often requiring a water

molecule or alternative orientation, which acts as a selectivity filter.

Comparative Performance Data
The following table synthesizes data from SAR studies involving ALK, TBK1, and CDK

inhibitors, highlighting the trade-off between potency and selectivity.
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Feature Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-c]pyridine

Primary Interaction
N7 accepts H-bond from hinge

NH (e.g., Val/Leu).

N6 is offset; often requires H-

bond donor at C4 or water

bridge.

Kinome Selectivity

Low to Moderate. Often hits

GSK3

, CDK2, and DYRK1A due to

conserved shape.

High. The unique geometry

avoids "common" off-targets

that strictly require the N7

interaction.

Synthetic Access

High. Well-established routes

(e.g., hydrazine condensation

with pyridines).

Moderate/Difficult. Pyridine

ring electron deficiency makes

cyclization regiochemistry

harder to control.

Solubility Moderate (LogP varies).

Generally higher aqueous

solubility due to basicity

changes in the pyridine ring.

Case Study

TBK1 Inhibitors: Compound

15y showed 0.2 nM IC50 but

required extensive decoration

for selectivity [1].

CDK Inhibitors: [3,4-c] analogs

often spare GSK3

while potently inhibiting

CDK1/Cyclin B [2].

Experimental Validation Workflow
To objectively verify the selectivity advantage of a [3,4-c] scaffold over a [3,4-b] analog, follow

this self-validating protocol. This workflow assumes you have synthesized matched molecular

pairs (MMP) where only the core nitrogen position differs.

Protocol: Differential Selectivity Profiling
Step 1: Biochemical Potency (The Baseline)

Method: FRET-based LanthaScreen or ADP-Glo Assay.

Action: Determine
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or

for both isomers against the primary target (e.g., BRAF or CDK).

Success Criteria: The [3,4-c] isomer should retain activity within 10-fold of the [3,4-b] isomer.

If [3,4-c] is inactive (>10

M), the hinge geometry is incompatible, and the scaffold should be abandoned for that
target.

Step 2: The "Gatekeeper" Selectivity Panel

Method: Profiling against a specific panel of "promiscuous" kinases: GSK3

, CDK2, LCK, SRC, p38

.

Logic: These kinases represent the "common binders" for the [3,4-b] scaffold.

Calculation: Calculate the Selectivity Score (

).

Step 3: Structural Confirmation (Crystallography/Docking)

Method: Co-crystallization or high-fidelity docking (GLIDE/GOLD) with water mapping.

Critical Check: Does the [3,4-c] isomer recruit a water molecule? (Look for electron density

between N6 and the hinge backbone).

Decision Tree Diagram
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Synthesize Isomer Pair
([3,4-b] vs [3,4-c])

Primary Target IC50
(ADP-Glo Assay)

Is [3,4-c] active?

Run Selectivity Panel
(GSK3b, CDK2, SRC)

Yes (<1uM)

Discard [3,4-c]
(Hinge Incompatible)

No (>10uM)

Calculate Selectivity Score
(Gini Coefficient)

[3,4-c] > [3,4-b]
Selectivity Driven

Off-targets reduced

[3,4-b] > [3,4-c]
Potency Driven

Off-targets retained

Click to download full resolution via product page

Caption: Figure 2. Experimental workflow to validate if the [3,4-c] core confers a selectivity

advantage over the standard [3,4-b] core for a specific target.

Synthesis & Practical Considerations
While the [3,4-c] isomer offers theoretical selectivity advantages, it presents synthetic

challenges.
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[3,4-b] Synthesis: Typically involves the reaction of 2-hydrazinopyridine with enzyme-mimetic

electrophiles. The pyridine nitrogen activates the ring for nucleophilic attack.

[3,4-c] Synthesis: The pyridine nitrogen is meta to the fusion site, reducing the electrophilicity

at the necessary carbon.

Recommendation: Use Suzuki-Miyaura coupling on pre-formed halopyridines followed by

hydrazine cyclization to ensure regiochemical purity [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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